molecular formula C17H19ClN2S2 B10918914 1-Butyl-3-{2-[(4-chlorophenyl)sulfanyl]phenyl}thiourea

1-Butyl-3-{2-[(4-chlorophenyl)sulfanyl]phenyl}thiourea

Cat. No.: B10918914
M. Wt: 350.9 g/mol
InChI Key: HHOUZQMGUFASLC-UHFFFAOYSA-N
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Description

N-BUTYL-N’-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}THIOUREA is a thiourea derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a butyl group, a chlorophenyl group, and a phenyl group connected through a thiourea linkage. The unique structural features of this compound contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-N’-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}THIOUREA typically involves the reaction of N-butylamine with 2-[(4-chlorophenyl)sulfanyl]phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-BUTYL-N’-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}THIOUREA may involve large-scale batch reactions. The process begins with the preparation of the starting materials, followed by the reaction in large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is isolated and purified using industrial-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-N’-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-BUTYL-N’-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}THIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-BUTYL-N’-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The anticancer effects could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: Similar structure but lacks the butyl and chlorophenyl groups.

    N,N’-Diphenylthiourea: Contains two phenyl groups instead of the butyl and chlorophenyl groups.

    N-Butylthiourea: Similar but lacks the chlorophenyl group.

Uniqueness

N-BUTYL-N’-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}THIOUREA is unique due to the presence of both the butyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties

This comprehensive overview highlights the significance of N-BUTYL-N’-{2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}THIOUREA in various scientific and industrial fields

Properties

Molecular Formula

C17H19ClN2S2

Molecular Weight

350.9 g/mol

IUPAC Name

1-butyl-3-[2-(4-chlorophenyl)sulfanylphenyl]thiourea

InChI

InChI=1S/C17H19ClN2S2/c1-2-3-12-19-17(21)20-15-6-4-5-7-16(15)22-14-10-8-13(18)9-11-14/h4-11H,2-3,12H2,1H3,(H2,19,20,21)

InChI Key

HHOUZQMGUFASLC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NC1=CC=CC=C1SC2=CC=C(C=C2)Cl

Origin of Product

United States

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